2-Ethyl-4-methoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDJASOWDQGWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516030 | |
| Record name | 2-Ethyl-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13391-32-7 | |
| Record name | 2-Ethyl-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Biosynthesis of 2 Ethyl 4 Methoxyphenol
Natural Occurrence and Distribution in Complex Matrices
2-Ethyl-4-methoxyphenol is found in a diverse range of materials, from the products of biomass combustion to fermented consumer goods and plants. Its distribution is indicative of its origins in the structural components of plant matter, particularly lignin (B12514952).
Presence in Lignocellulosic Biomass Pyrolysis Oils
This compound is a frequently identified component in the bio-oil produced during the pyrolysis of lignocellulosic biomass. wikipedia.org Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The compound originates from the breakdown of lignin, a complex polymer that provides structural rigidity to plants. wikipedia.org Specifically, this compound is derived from the guaiacyl units within the lignin structure. wikipedia.org The chemical composition of bio-oil is complex, containing a high proportion of phenolic compounds, and is considered a potential source for chemical feedstocks. researchgate.net
Identification in Fermented Products and Beverages (e.g., wine, beer, coffee)
The presence of this compound is well-documented in a variety of fermented foods and beverages, where it can be a critical flavor component or an indicator of spoilage.
Wine and Beer : In winemaking and brewing, this compound is primarily produced by the yeast Brettanomyces. wikipedia.org In wine, it can impart desirable aromas described as bacon, spice, clove, or smoky at concentrations below its sensory threshold of >600 μg/L. wikipedia.org However, at higher concentrations, it is often associated with a wine fault, contributing to "Brett" character, which includes medicinal or barnyard notes. wikipedia.orgresearchgate.netnih.gov Oak barrel aging may also contribute to its presence in wine, potentially yielding concentrations up to 50 µg/L. nih.gov
Coffee : The compound is found in coffee beans, with higher concentrations typically observed in Robusta coffees (Coffea canephora) compared to Arabica (Coffea arabica) varieties. foodb.ca
Soy Sauce and Miso : this compound is considered a key aroma compound in fermented soy products like soy sauce and miso. spkx.net.cnresearchgate.net It is produced by the activity of halotolerant yeasts, such as Wickerhamiella versatilis and various Candida species, during the fermentation process. spkx.net.cnresearchgate.nettandfonline.com In soy sauce, a concentration of 1–2 ppm is considered to enhance the flavor quality. tandfonline.com
| Matrix | Context of Occurrence | Key Microorganisms (if applicable) | Typical Flavor Contribution |
|---|---|---|---|
| Lignocellulosic Biomass Pyrolysis Oil | Thermal degradation of lignin. wikipedia.org | N/A (Thermal Process) | N/A |
| Red Wine | Metabolic byproduct of yeast. wikipedia.orgresearchgate.net | Brettanomyces | Smoky, spicy, clove (low levels); Medicinal, barnyard (high levels). wikipedia.orgresearchgate.net |
| Beer | Metabolic byproduct of yeast. wikipedia.org | Brettanomyces | Off-flavors. nih.gov |
| Coffee | Natural component of coffee beans. foodb.ca | N/A | Contributes to overall aroma. |
| Soy Sauce & Miso | Metabolic byproduct of yeast during fermentation. researchgate.nettandfonline.com | Wickerhamiella versatilis, Candida spp. | Characteristic rich, smoky aroma. spkx.net.cnresearchgate.net |
Detection in Plant Extracts and Natural Products
Beyond fermented goods, this compound has been detected, though not always quantified, in several plant-derived products. These include red bell peppers (Capsicum annuum), sesame (Sesamum orientale), herbal tea, and Chinese cinnamons (Cinnamomum aromaticum). foodb.ca Its precursor, 4-vinylguaiacol, has been identified in plants such as Angelica gigas and Humulus lupulus (hops). nih.gov
Occurrence as a Metabolite in Microorganisms
The formation of this compound is a well-established metabolic capability of several microbial species. The yeast genus Dekkera/Brettanomyces is the primary producer in wine and beer environments. researchgate.netnih.gov In the high-salt fermentation conditions of soy sauce and miso, various halotolerant yeasts are responsible for its synthesis, including Wickerhamiella versatilis, Candida versatilis, Candida guilliermondii, and Candida fermentati. spkx.net.cntandfonline.comnih.gov Certain lactic acid bacteria, such as Lactobacillus plantarum, have also been shown to produce the compound. nih.gov Additionally, Saccharomyces yeast has been positively correlated with its formation in the production of Chinese sauce-flavor Baijiu. mdpi.com
Biosynthetic and Formation Pathways
The primary biosynthetic route to this compound in microorganisms is a two-step enzymatic conversion of hydroxycinnamic acids, which are abundant in plant materials.
Enzymatic Decarboxylation and Reduction from Hydroxycinnamic Acids (e.g., Ferulic Acid to 4-Vinylguaiacol and then this compound)
The formation pathway begins with hydroxycinnamic acids, such as ferulic acid, which are released from plant cell walls. researchgate.netplos.org
Decarboxylation : The first step involves the enzymatic decarboxylation of ferulic acid to produce an intermediate compound, 4-vinylguaiacol (4-VG). This reaction is catalyzed by the enzyme phenolic acid decarboxylase (PAD) or ferulic acid decarboxylase (FAD). researchgate.netspkx.net.cnplos.org Several microorganisms, including spoilage yeasts like Brettanomyces and some strains of Saccharomyces cerevisiae, possess this enzymatic capability. researchgate.netnih.gov
Reduction : The second step is the reduction of the vinyl group of 4-vinylguaiacol to an ethyl group, forming the final product, this compound (4-ethylguaiacol). This conversion is catalyzed by the enzyme vinylphenol reductase (VPR). researchgate.netresearchgate.netnih.gov
Thermal Degradation and Pyrolysis Mechanisms of Lignin Precursors
The formation of this compound through thermal processes is intrinsically linked to the degradation of lignin, a complex aromatic polymer abundant in plant biomass. cellulosechemtechnol.rosemanticscholar.org Lignin is a principal precursor, and its breakdown under high temperatures, known as pyrolysis, yields a variety of phenolic compounds, including the target molecule and its precursors. researchgate.net
Lignin's structure, composed of phenylpropane units such as p-coumaryl, coniferyl, and sinapyl alcohol, dictates the profile of pyrolysis products. cellulosechemtechnol.ro The thermal decomposition of lignin is a complex process that occurs over a broad temperature range, typically between 200°C and 500°C, and is influenced by factors like the lignin source, heating rate, and atmosphere. cellulosechemtechnol.ro
The primary mechanism for the formation of this compound and related compounds involves the cleavage of the ether linkages within the lignin polymer, releasing monomeric and oligomeric phenolic fragments. Specifically, the guaiacyl (G-type) units, derived from coniferyl alcohol, are the direct precursors. ncsu.edu
Research on the vapor-phase pyrolysis of lignin-related model compounds, such as guaiacol (B22219), has elucidated potential reaction pathways. researchgate.net One proposed mechanism involves the formation of an o-quinone methide intermediate. researchgate.netkyoto-u.ac.jp This highly reactive species is believed to be a key intermediate that leads to the formation of various ether-rearranged products during pyrolysis. researchgate.net
Furthermore, studies on specific lignin precursors like ferulic acid demonstrate a direct pathway to compounds that can be converted to this compound. The thermal degradation of ferulic acid proceeds initially through decarboxylation to form 4-vinylguaiacol (4-hydroxy-3-methoxystyrene). researchgate.net This compound is a known primary product of lignin pyrolysis. ncsu.edu Subsequent reduction of the vinyl group of 4-vinylguaiacol yields this compound. While this reduction step is not typically a primary pyrolysis reaction, 4-vinylguaiacol is a critical intermediate originating from the thermal breakdown of lignin. nih.gov
The pyrolysis of G-type lignin models has been shown to produce significant amounts of 4-vinylguaiacol, highlighting this as a major pathway. ncsu.edu The table below summarizes the major pyrolysis products from a G-type lignin model compound, indicating the prevalence of this compound precursors.
Table 1: Major Pyrolysis Products of a G-type Lignin Model Compound at 600°C
| Pyrolysis Product | Relative Peak Area (%) |
|---|---|
| 4-Ethenyl-2-methoxy-phenol (4-Vinylguaiacol) | 38.30 |
| 4-Methoxy-phenol | 9.03 |
| 4-Hydroxy-3-methoxy-acetophenone (Acetovanillone) | 3.85 |
| 2,3-Dihydro-benzofuran | 3.57 |
| 4-Ethenyl-1,2-dimethoxy-benzene | 2.81 |
| Vanillin | 2.38 |
The thermal degradation process is complex, with competing reactions that lead to a wide array of products. ncsu.edu The stability of the phenolic hydroxyl groups is crucial; their derivatization, such as through methylation, can significantly increase the thermal stability of lignin and prevent the radical coupling reactions that lead to degradation. ncsu.edu The conditions of pyrolysis, such as fast pyrolysis which involves rapid heating in the absence of oxygen, can be optimized to favor the formation of low molecular weight aromatic compounds like guaiacol and its derivatives. ros.edu.pl
Advanced Synthetic Methodologies for 2 Ethyl 4 Methoxyphenol
Chemical Synthesis Routes and Reaction Mechanisms
The production of 2-Ethyl-4-methoxyphenol can be achieved through various synthetic pathways, each with distinct mechanisms and applications. These include classic organic reactions, integrated continuous processes, and innovative chemo-enzymatic cascades.
A common multi-step approach for synthesizing substituted phenols like this compound involves the Friedel-Crafts acylation followed by a reduction step. This classic pathway offers a reliable method for constructing the target molecule from readily available precursors.
The synthesis commences with the Friedel-Crafts acylation of guaiacol (B22219). In this electrophilic aromatic substitution reaction, guaiacol is treated with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a solid acid catalyst. researchgate.net This step selectively introduces an acetyl group onto the aromatic ring, primarily at the para-position to the hydroxyl group, yielding 4-hydroxy-3-methoxyacetophenone (acetovanillone). researchgate.net
The second stage of the synthesis involves the reduction of the ketone functional group of acetovanillone (B370764) to an ethyl group. This can be accomplished through various established reduction methods, such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The successful reduction of the acetyl group completes the synthesis, yielding the final product, this compound.
A modern and highly efficient method for synthesizing this compound utilizes continuous-flow microreactor technology. This approach involves the reaction between catechol and diethyl carbonate (DEC), offering enhanced control over reaction parameters compared to traditional batch processes.
The reaction proceeds in a heated microreactor where solutions of catechol, diethyl carbonate, and a catalyst are continuously pumped and mixed. The mechanism is a two-stage process facilitated by a phase-transfer catalyst, such as 15-crown-5 (B104581) ether or 18-crown-6 (B118740) ether.
O-methylation: Diethyl carbonate first acts as a methylating agent, selectively transferring a methyl group to one of the hydroxyl groups of catechol. This initial step forms guaiacol as an intermediate.
C-ethylation: Subsequently, a second molecule of diethyl carbonate acts as an ethylating agent. The ethyl group is directed to the C4 position of the guaiacol ring, yielding the final product, this compound.
This continuous-flow process allows for precise control over temperature, pressure, and residence time, leading to high conversion rates and selectivity.
Chemo-enzymatic synthesis offers a green and highly selective route to this compound, starting from the natural precursor, ferulic acid. This two-step cascade combines a biological conversion with a chemical reduction. researchgate.net
Enzymatic Decarboxylation: The first step employs the enzyme phenolic acid decarboxylase (PAD) to selectively remove the carboxyl group from ferulic acid. This biocatalytic conversion efficiently produces 4-vinylguaiacol. researchgate.net The use of a biphasic system, where the 4-vinylguaiacol is continuously extracted into an organic phase, can enhance the conversion rate by mitigating product toxicity to the enzyme. researchgate.net
Catalytic Hydrogenation: The 4-vinylguaiacol generated in the first step is then subjected to catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst and a hydrogen source, the vinyl group is selectively reduced to an ethyl group. researchgate.net This chemical step completes the transformation to this compound.
This combined approach has been demonstrated at the gram scale, achieving high yield and purity. researchgate.net The process is noted for its high selectivity, operating under milder conditions than purely chemical routes. researchgate.net
Optimization of Synthetic Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while ensuring process efficiency and scalability.
In the continuous-flow synthesis from catechol and diethyl carbonate, the key parameters influencing the reaction's outcome are temperature, residence time, and the catalyst system. The optimization of these variables is crucial for achieving high conversion of catechol and high selectivity towards the desired product.
The reaction is typically conducted at elevated temperatures, which affects the rates of both the methylation and ethylation steps. The residence time, which is the duration the reactants spend in the microreactor's reaction zone, directly influences the conversion rate. The catalyst system, often an inorganic base like potassium hydroxide (B78521) combined with a phase-transfer catalyst such as 15-crown-5 ether, is essential for facilitating the reaction.
| Parameter | Optimized Range | Purpose |
|---|---|---|
| Temperature | 50–150°C | Affects the rate of methylation and ethylation reactions. |
| Residence Time | 0.5–5 minutes | Controls the reaction duration to maximize conversion. |
| Catalyst System | KOH / 15-crown-5 ether | Facilitates the phase transfer and catalysis of the reaction. |
| Flow Rate (Catechol) | 47.6–100 mL/min | Regulates the input of the primary reactant. |
Data derived from continuous-flow synthesis studies.
Purification and Isolation Techniques for Research-Grade this compound
Obtaining research-grade this compound requires effective purification and isolation techniques to remove impurities, unreacted starting materials, and by-products. A novel and highly efficient method involves reactive extraction through complex formation with calcium ions. nih.gov
This technique is based on the reaction between this compound (EMP) and Ca²⁺ ions, typically from calcium hydroxide, to form a solid phenol-calcium complex. acs.org The formation of this precipitate allows for easy separation from the solution via filtration. The reaction mechanism involves three distinct stages, beginning with a neutralization reaction, followed by coordination reactions. nih.govacs.org
Once the solid complex is isolated, the purified this compound is recovered by thermal decomposition of the precipitate. nih.gov This method has proven effective for purifying the compound even from complex mixtures containing other phenols and ethanol (B145695), achieving purities of over 99.50%. nih.govacs.org An optimal purification can yield a purity of 99.60%. acs.org
Other traditional purification methods for phenols can also be applied, including:
Vacuum Distillation: Effective for separating the product from non-volatile impurities.
Recrystallization: The crude product can be dissolved in a suitable solvent and slowly cooled to form pure crystals.
Column Chromatography: A standard technique for separating compounds with high resolution, suitable for achieving very high purity on a smaller scale.
| Technique | Principle | Reported Purity |
|---|---|---|
| Complexation with Calcium Ions | Formation of a solid Ca²⁺-phenol complex, followed by filtration and thermal decomposition. nih.gov | >99.50% acs.org |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Dependent on impurity profile |
| Recrystallization | Purification based on differential solubility in a solvent at different temperatures. | Dependent on solvent system and impurity profile |
Complexation-Based Extraction and Decomposition Methods with Metal Ions (e.g., Ca²⁺)
A novel and highly efficient method for the purification of phenolic compounds involves selective complexation with metal ions, followed by decomposition to recover the purified product. nih.gov Research has demonstrated the efficacy of this approach using calcium ions (Ca²⁺) for the directional extraction of 4-ethyl-2-methoxyphenol (B121337) (EMP), an isomer of the target compound, from complex mixtures. nih.govacs.org This technique leverages the specific coordination reaction between the phenolic hydroxyl group and the metal ion. nih.gov
Reaction Mechanism and Complex Formation
The coordination process between Ca²⁺ and 4-ethyl-2-methoxyphenol occurs in three distinct stages: nih.govnih.gov
Neutralization Stage: An initial acid-base neutralization reaction occurs, forming a calcium salt, Ca(OH)(EPO). nih.govacs.org
Mixed Reaction Stage: This stage involves a combination of both neutralization and coordination reactions. researchgate.netnih.gov
Coordination Stage: A final coordination reaction takes place to form the stable 4:1 phenol-calcium complex. nih.govnih.gov
This multi-stage reaction allows for the formation of a solid precipitate, which can be easily separated from the solution containing impurities via filtration. nih.gov
Decomposition and Recovery
Once the phenol-calcium complex is isolated and washed, the purified phenol (B47542) is recovered through thermal decomposition. nih.gov The complex is heated in a tube furnace under an inert nitrogen atmosphere. nih.govacs.org For instance, heating the complex to 200°C causes it to decompose, releasing the purified phenolic compound, which is then collected by a cooling system. nih.govacs.org
This complexation-extraction method has proven to be highly effective, even for solutions with complex components, such as those containing phenol and ethanol as impurities. nih.govresearchgate.net Under optimal conditions, this reaction and decomposition operation can achieve a purity of 99.60% for 4-ethyl-2-methoxyphenol. researchgate.netnih.gov
Table 1: Purification Efficacy of Ca²⁺ Complexation Method on 4-Ethyl-2-methoxyphenol (EMP) with Various Impurities
| Initial EMP Concentration (%) | Impurities Present | Final EMP Purity (%) |
|---|---|---|
| 80 | Phenol, Ethanol | 99.62 - 99.77 |
| 85 | Phenol, Ethanol | 99.62 - 99.77 |
| 90 | Phenol, Ethanol | 99.62 - 99.77 |
| 95 | Phenol, Ethanol | 99.57 - 99.68 |
Data sourced from studies on the isomer 4-ethyl-2-methoxyphenol. nih.gov
Chromatographic Purification Strategies for High Purity
Chromatographic methods are powerful tools for achieving very high levels of purity in chemical compounds. For phenols, Reversed-Phase Liquid Chromatography (RPLC) is a particularly useful preparative scale technique. lcms.cz The primary objectives of any purification project are purity, yield, and throughput, and chromatographic strategies can be tailored to prioritize these goals. lcms.cz For achieving high purity, the focus is often on maximizing the resolution between the target compound and any closely eluting impurities. lcms.cz
A typical workflow for developing a high-purity chromatographic method involves several key steps:
Method Screening: The initial step is to screen various column and mobile phase combinations to find the most effective separation conditions. To improve throughput during this phase, narrow-bore columns (e.g., 2.1 × 50 mm) packed with smaller particles are often used with fast gradients. lcms.cz
Gradient Optimization: Once a suitable column and solvent system are identified, the gradient profile is optimized to maximize the separation of the target peak from its impurities. A "focused gradient" is a highly effective technique for this purpose. lcms.cz This involves running a much shallower gradient slope specifically across the elution window of the compound of interest, which significantly enhances resolution. lcms.cz
Scale-Up to Preparative Chromatography: After optimization on an analytical scale, the method is scaled up to a preparative column to process larger quantities of the material. Modern preparative columns with advanced particle technology, such as superficially porous particles, can provide superior performance and increase throughput even at high flow rates. lcms.cz
While specific preparative HPLC methods for this compound are not detailed in the available research, analytical methods for related compounds have been established. For instance, capillary gas chromatography (GC) methods are used for the analysis and impurity determination of intermediates like 4-(2-methoxyethyl) phenol. researchgate.net Similarly, GC with a flame ionization detector (GC-FID) is employed for the analysis of methoxyphenol isomers collected from workplace environments. osha.gov These analytical techniques are crucial for assessing the purity of fractions collected during preparative chromatography.
Table 2: Strategic Workflow for Developing a High-Purity Chromatographic Method
| Step | Objective | Typical Tools and Techniques | Key Outcome |
|---|---|---|---|
| 1. Screening | Identify optimal column and mobile phase. | Narrow-bore columns (e.g., 2.1 x 50 mm), fast gradients (1-2 minutes). lcms.cz | A promising column/solvent combination. |
| 2. Optimization | Maximize resolution around the target compound. | Focused gradients with a shallow slope (e.g., 1-2%/min). lcms.cz | A refined method with clear separation from impurities. |
| 3. Scale-Up | Purify larger quantities of the material. | Preparative columns (e.g., 21.2 x 150 mm), adjusted flow rates. lcms.cz | High-purity target compound collected in fractions. |
| 4. Analysis | Verify the purity of collected fractions. | Analytical HPLC or GC-FID. lcms.czosha.gov | Confirmation of purity meeting required specifications. |
Spectroscopic and Structural Elucidation Studies of 2 Ethyl 4 Methoxyphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms.
Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift of a proton is indicative of its electronic environment, while spin-spin coupling provides information about adjacent protons.
For 2-Ethyl-4-methoxyphenol, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons (both the methylene (B1212753) and methyl protons), the methoxy (B1213986) group protons, and the hydroxyl proton. The integration of these signals would confirm the number of protons in each environment. The splitting patterns (e.g., triplet for the methyl group, quartet for the methylene group) would confirm the connectivity of the ethyl side chain. While ¹H NMR has been used to characterize this compound acs.org, specific, publicly available experimental data detailing chemical shifts and coupling constants is limited. Predicted spectra are available in some databases hmdb.ca.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the characterization of the carbon skeleton.
In the ¹³C NMR spectrum of this compound, separate signals would be expected for the two carbons of the ethyl group, the methoxy carbon, and the six distinct carbons of the benzene (B151609) ring. The chemical shifts of the aromatic carbons would be influenced by the positions of the hydroxyl, methoxy, and ethyl substituents. While the use of ¹³C NMR for the analysis of this compound has been reported acs.org, detailed experimental spectral data is not widely available in published literature or databases foodb.caymdb.ca.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are advanced methods used to establish the complete structural connectivity of a molecule.
COSY experiments would reveal correlations between protons that are coupled to each other, confirming, for example, the connectivity between the methylene and methyl protons of the ethyl group.
HSQC spectra would show correlations between protons and the carbon atoms to which they are directly attached.
HMBC spectra provide information about longer-range couplings (typically over two to three bonds) between protons and carbons, which is crucial for confirming the substitution pattern on the aromatic ring.
While these techniques are invaluable for the unambiguous structural assignment of molecules like this compound, specific experimental 2D NMR data for this compound are not readily found in the scientific literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Fourier Transform Infrared (FTIR) spectroscopy is a high-resolution method for obtaining an infrared spectrum. The FTIR spectrum of this compound displays characteristic absorption bands that correspond to its specific functional groups. Key vibrational modes include the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring and the aliphatic ethyl and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching vibrations. nist.gov
An in-situ FTIR analysis performed during a reaction involving this compound (EMP) identified several key absorption bands for the pure compound. acs.org These include aromatic ring skeleton vibrations and a hydroxyl absorption band. acs.org
Table 1: FTIR Vibrational Mode Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3400 (broad) | O-H stretch (phenolic) |
| ~3000-2850 | C-H stretch (aliphatic) |
| 1514 | C=C stretch (aromatic ring) |
| 1463 | C=C stretch (aromatic ring) |
| 1453 | C=C stretch (aromatic ring) |
| 1367 | C-O-H bend (phenolic) |
| ~1250 | C-O stretch (aryl ether) |
Data compiled from generalized phenol (B47542) spectra and specific values reported in literature. acs.org
Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of samples in their solid or liquid state without extensive sample preparation. ATR-IR spectroscopy is particularly useful for obtaining high-quality spectra of neat liquids or films.
The technique works by passing an IR beam through a crystal of high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in contact with the crystal. This interaction provides a detailed infrared spectrum of the sample's surface. An ATR-IR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR instrument on a neat sample, confirming the feasibility and utility of this technique for analyzing the compound. nih.gov The resulting spectrum would provide similar information to that of a standard transmission FTIR, identifying the key functional groups, but with the convenience and high signal quality characteristic of the ATR method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information based on fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process imparts sufficient energy to the molecule to cause not only ionization but also extensive and reproducible fragmentation. The analysis of these fragment ions provides a virtual fingerprint of the molecule's structure.
For this compound (also known as 4-ethylguaiacol), the EI-MS spectrum is characterized by several key fragments. The molecular ion peak (M•+) is observed at an m/z of 152, corresponding to the molecular weight of the compound (C₉H₁₂O₂). nih.govnist.gov The most abundant peak in the spectrum, known as the base peak, appears at m/z 137. nih.gov This prominent fragment is formed through the loss of a methyl radical (•CH₃) from the molecular ion, a characteristic fragmentation for methoxy-substituted aromatic compounds. nih.govresearchgate.net This process, known as alpha-cleavage, is favorable as it results in a stable, resonance-stabilized cation. youtube.com
Other significant fragments are also observed, which help to confirm the structure. The fragmentation pathways are predictable based on the functional groups present. For instance, benzylic cleavage, the breaking of the bond adjacent to the aromatic ring, can lead to the loss of an ethyl radical, although the loss of the smaller methyl group is typically more favorable. In negative ion mode mass spectrometry, the deprotonated molecule [M-H]⁻ at m/z 151 has been shown to fragment to a product ion at m/z 136, also corresponding to the loss of a methyl group. researchgate.netnih.gov
The primary fragmentation data from the EI-MS of this compound is summarized in the table below.
Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Identity | Significance |
|---|---|---|
| 152 | [C₉H₁₂O₂]•+ | Molecular Ion (M•+) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's elemental composition from its exact mass. While low-resolution mass spectrometry can provide the nominal mass (integer mass), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas (isobars).
The molecular formula of this compound is C₉H₁₂O₂. wikipedia.orgnist.gov Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision.
Theoretical Exact Mass Calculation:
(9 x 12.000000) + (12 x 1.007825) + (2 x 15.994915) = 152.08373 Da
Experimentally, HRMS would be used to measure the exact mass of the molecular ion. A measured mass that matches the theoretical value of 152.08373 Da within a narrow tolerance (e.g., ± 5 ppm) would unequivocally confirm the elemental formula as C₉H₁₂O₂. nih.gov This confirmation is a critical step in the structural elucidation process, ruling out other potential formulas that might have the same nominal mass of 152.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower energy ground states to higher energy excited states. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the primary chromophore is the substituted benzene ring. The presence of the hydroxyl (-OH), methoxy (-OCH₃), and ethyl (-CH₂CH₃) groups, which act as auxochromes, modifies the absorption characteristics of the benzene ring. These groups, particularly the oxygen-containing substituents with their non-bonding electrons (n electrons), influence the energy of the π and π* orbitals of the aromatic system.
The UV-Vis spectrum of this compound exhibits absorption maxima that are characteristic of phenolic compounds. The electronic transitions responsible for this absorption are primarily π → π* transitions, associated with the aromatic ring's conjugated system, and n → π* transitions, involving the non-bonding electrons on the oxygen atoms. Studies have identified absorption maxima for 4-ethylguaiacol at approximately 280 nm, with other analyses also using wavelengths of 234 nm and 294 nm. acs.orgmdpi.com The absorption at ~280 nm is typical for the primary π → π* transition in substituted phenols. For comparison, the related compound 4-methoxyphenol (B1676288) shows absorption maxima at 222 nm and 282 nm. sielc.comsielc.com The ethyl group on this compound may cause a slight shift in these bands.
Table 2: UV-Vis Absorption Maxima for this compound
| Absorption Maximum (λmax) | Associated Electronic Transition |
|---|---|
| ~234 nm | π → π* |
Integrated Spectroscopic Approaches for Robust Structural Elucidation
While individual spectroscopic techniques provide valuable pieces of information, a single method is often insufficient for the unambiguous structural determination of an unknown compound. A robust structural elucidation relies on an integrated approach, combining data from several complementary spectroscopic methods. The combination of techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy provides a more complete picture of the molecule's identity and structure.
In the case of this compound, each technique offers specific insights:
Mass Spectrometry (MS) , as discussed, determines the molecular weight (152 Da) and elemental formula (C₉H₁₂O₂) and reveals key structural features through its fragmentation pattern (e.g., the presence of a methoxy group via the loss of 15 amu).
Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework. It can confirm the number and types of protons and carbons, their chemical environments, and the connectivity between them, definitively establishing the substitution pattern on the benzene ring (i.e., the relative positions of the ethyl, methoxy, and hydroxyl groups).
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. For this compound, IR spectroscopy would show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-O stretches for the ether and phenol, C-H stretches for the aromatic and aliphatic portions, and C=C stretching bands for the aromatic ring.
By combining these techniques, a chemist can confidently assemble the structural puzzle. For example, after HRMS confirms the formula C₉H₁₂O₂, IR confirms the presence of -OH, ether, and aromatic functionalities. NMR then precisely maps out the 1,2,4-substitution pattern on the ring. The fragmentation data from MS serves as a final check, ensuring consistency with the proposed structure. This integrated use of multiple spectroscopic methods is the standard for rigorous chemical characterization.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-ethylguaiacol |
Computational Chemistry and Theoretical Modeling of 2 Ethyl 4 Methoxyphenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 2-Ethyl-4-methoxyphenol at a molecular level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its structure and properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. This is achieved by systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule.
Commonly, the B3LYP hybrid functional is used in conjunction with basis sets such as 6-31+G(d,p) or 6-311G(2d,d,p) to achieve a balance between computational cost and accuracy. chemrxiv.orgacs.org These calculations provide not only the optimized structure but also a wealth of information about the molecule's electronic properties, including atomic charges and the distribution of electron density. chemrxiv.org The optimized geometry is crucial for accurately predicting other molecular properties. acs.org
Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. While these methods can be highly accurate, they are often computationally expensive. For molecules the size of this compound, hybrid DFT methods like B3LYP are frequently preferred as they incorporate electron correlation effects in a more computationally efficient manner, providing a high level of accuracy for predicting molecular properties. chemrxiv.org
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. chemrxiv.orgunimi.it
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. unimi.it A smaller gap suggests that the molecule is more easily excitable and more reactive. DFT calculations at the B3LYP/6-31+G(d,p) level have been used to determine the FMO energies and related global reactivity parameters for this compound. chemrxiv.orgresearchgate.net
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.61 | eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.28 | eV |
| HOMO-LUMO Gap | ΔE | 5.33 | eV |
| Ionization Potential | I ≈ -EHOMO | 5.61 | eV |
| Electron Affinity | A ≈ -ELUMO | 0.28 | eV |
| Chemical Potential | μ | -2.95 | eV |
| Chemical Hardness | η | 2.67 | eV |
| Electrophilicity Index | ω | 1.63 | eV |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. sigmaaldrich.com The MESP helps identify electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.
For this compound, the MESP surface would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the hydroxyl and methoxy (B1213986) groups. These areas represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. science.govmdpi.com The aromatic ring itself would exhibit a complex potential distribution influenced by the attached functional groups.
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out using DFT methods after a geometry optimization. mdpi-res.com The results provide the frequencies and intensities of the fundamental vibrational modes of the molecule.
For this compound, these calculations help in the assignment of experimental spectral bands to specific molecular motions, such as O-H stretching, C-H stretching of the ethyl and methoxy groups, and aromatic ring vibrations. Furthermore, a frequency calculation is essential to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, which is characterized by the absence of any imaginary frequencies. mdpi-res.com
Computational methods can be used to estimate various thermochemical properties of this compound. acs.org These calculations, often derived from the results of vibrational frequency analysis under the ideal gas, rigid rotor, and harmonic oscillator approximations, provide valuable data for process simulation and design in chemical engineering. acs.org
Key thermochemical parameters that can be calculated include:
Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Gibbs Free Energy of Formation (ΔfG°) : A measure of the thermodynamic stability of the compound relative to its elements.
Heat Capacity (Cp) : The amount of heat required to raise the temperature of the substance by a certain amount. acs.org
Entropy (S°) : A measure of the randomness or disorder of the molecule.
These computed values are crucial for understanding the thermal stability and energy content of this compound, particularly in contexts like biomass pyrolysis where it is a known product. scispace.comacs.org
Theoretical Structure-Activity Relationship (SAR) Studies
Theoretical Structure-Activity Relationship (SAR) studies are pivotal in understanding how the chemical structure of this compound influences its biological activity. Through the use of computational models, it is possible to correlate specific molecular features with observed activities, such as antioxidant potential.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijsmr.in For phenolic compounds like this compound, quantum chemical descriptors are instrumental in developing robust QSAR models. These descriptors, derived from the electronic structure of the molecule, quantify various aspects of its reactivity and intermolecular interactions.
The calculation of these descriptors is typically performed using methods like Density Functional Theory (DFT). Key quantum chemical descriptors relevant for the QSAR modeling of phenolic antioxidants include:
Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): This descriptor is related to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons, which is a key aspect of antioxidant activity.
Lowest Unoccupied Molecular orbital (LUMO) Energy (ELUMO): This descriptor relates to the electron-accepting ability of a molecule. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and stability. researchgate.net
Ionization Potential (IP): This is the energy required to remove an electron from a molecule. A lower ionization potential is generally associated with higher antioxidant activity, as it indicates a greater ease of electron donation. nih.gov
Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution.
Electronegativity (χ): This reflects the ability of a molecule to attract electrons.
Dipole Moment (µ): This provides information about the polarity of the molecule, which can influence its solubility and interaction with biological membranes and receptors.
By correlating these and other calculated descriptors with experimentally determined antioxidant activities for a series of related phenolic compounds, predictive QSAR models can be developed. researchgate.netmdpi.com These models are valuable for screening new compounds and for designing molecules with enhanced antioxidant properties. mdpi.com
Table 1: Key Quantum Chemical Descriptors in QSAR for Phenolic Antioxidants
| Descriptor | Symbol | Significance in Antioxidant Activity Modeling |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating capacity; higher values often correlate with greater activity. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | A smaller gap suggests higher reactivity. |
| Ionization Potential | IP | Lower values indicate easier electron donation, a key antioxidant trait. nih.gov |
| Chemical Hardness | η | Measures resistance to change in electron configuration. |
| Electronegativity | χ | Describes the molecule's ability to attract electrons. |
Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms by which this compound exerts its antioxidant effects. nih.gov The primary antioxidant action of phenolic compounds involves the scavenging of free radicals, which can occur through several mechanisms. nih.gov
The main mechanisms of free radical scavenging by phenolic antioxidants are:
Hydrogen Atom Transfer (HAT): In this one-step process, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The thermodynamic feasibility of this mechanism is primarily governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond. mdpi.com A lower BDE indicates that the hydrogen atom can be more easily abstracted, suggesting a higher antioxidant activity via the HAT mechanism. mdpi.com In the gas phase, the HAT mechanism is often favored. nih.gov
Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step mechanism. First, an electron is transferred from the phenol (B47542) to the free radical, forming a radical cation. This is followed by the transfer of a proton. The initial electron transfer step is related to the Ionization Potential (IP).
Sequential Proton-Loss Electron-Transfer (SPLET): This mechanism also involves two steps. Initially, the phenolic proton is transferred to the surrounding medium, forming a phenoxide anion. Subsequently, an electron is transferred from this anion to the free radical. The feasibility of this pathway is related to the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). nih.gov The polarity of the solvent can significantly influence the contribution of the SPLET mechanism. nih.gov
By calculating these key thermodynamic parameters (BDE, IP, PA, ETE) for this compound, computational studies can predict the most probable antioxidant mechanism in different chemical environments. exlibrisgroup.com For instance, the presence of electron-donating groups, such as the ethyl and methoxy groups on the phenol ring, is expected to lower the BDE and IP, thereby enhancing the antioxidant capacity.
Table 2: Thermodynamic Parameters for Elucidating Antioxidant Mechanisms
| Parameter | Symbol | Associated Mechanism | Interpretation |
|---|---|---|---|
| Bond Dissociation Enthalpy | BDE | Hydrogen Atom Transfer (HAT) | Lower values favor the HAT mechanism. mdpi.com |
| Ionization Potential | IP | Single Electron Transfer-Proton Transfer (SET-PT) | Lower values facilitate the initial electron transfer step. |
| Proton Affinity | PA | Sequential Proton-Loss Electron-Transfer (SPLET) | Lower values favor the initial proton loss step. |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein), to form a stable complex. This method is crucial for understanding the molecular basis of a compound's biological activity and for drug discovery.
Recent in silico studies have investigated the interaction of this compound (also referred to as 4-ethyl-2-methoxyphenol (B121337) in some literature) with the Glucagon-Like Peptide-1 (GLP-1) receptor, a key target in the management of type 2 diabetes. The binding of ligands to the GLP-1 receptor can modulate its activity, leading to increased insulin (B600854) secretion and other beneficial metabolic effects.
Molecular docking simulations have been employed to explore the potential of this compound to act as a ligand for the GLP-1 receptor. These studies utilize the three-dimensional structure of the receptor, often obtained from protein databases like the RCSB PDB (e.g., PDB ID: 4ZGM), to predict how the small molecule fits into the receptor's binding sites. The results of these simulations suggest that this compound can indeed bind to the GLP-1 receptor, indicating a potential mechanism for antidiabetic activity.
The stability of the ligand-receptor complex is quantified by the binding energy, with more negative values indicating a stronger and more stable interaction. For this compound docked with the GLP-1 receptor, a Gibbs free energy of binding of -6.10 kcal/mol has been reported. This suggests a favorable and spontaneous binding process.
Furthermore, the analysis of the docked pose reveals the specific amino acid residues within the GLP-1 receptor that interact with this compound. These interactions are crucial for the stability of the complex and for the potential biological effect of the ligand. The key interacting residues identified are:
SER 84
CYS 85
TRP 87
ALA 92
VAL 95
PRO 96
These interactions, likely involving hydrogen bonds and hydrophobic contacts, anchor the this compound molecule within a binding pocket of the GLP-1 receptor. This theoretical binding provides a molecular-level hypothesis for its potential as an antidiabetic agent by activating the GLP-1 receptor.
Table 3: Molecular Docking Results of this compound with GLP-1 Receptor
| Parameter | Value/Residues |
|---|---|
| Receptor | Glucagon-Like Peptide-1 (GLP-1) Receptor (PDB ID: 4ZGM) |
| Ligand | This compound |
| Gibbs Free Energy of Binding (ΔG) | -6.10 kcal/mol |
Analytical Methodologies for Detection and Quantification in Complex Matrices
Chromatographic Techniques
Chromatography is the cornerstone for the separation of 2-Ethyl-4-methoxyphenol from intricate sample mixtures. The choice of technique is dictated by the compound's volatility and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical tool for the quantification of volatile phenols like this compound. nih.gov This technique combines the superior separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry. In practice, a capillary column is often employed to separate the volatile components of a sample, which are then ionized and detected by the mass spectrometer. researchgate.net
For instance, in the analysis of volatile compounds in coffee, a TG-Wax capillary column can be utilized. The process involves a programmed temperature gradient to ensure the effective separation of various compounds. The mass spectrometer parameters, such as the ion source temperature and mass range, are optimized for the target analytes. mdpi.com A simple and effective GC-tandem mass spectrometry (GC-MS/MS) method has been developed for the quantification of both free and glycosidically bound volatile phenols in grapes. nih.gov This method uses a Multiple Reaction Monitoring (MRM) scan mode, which provides high specificity and allows for low detection limits. nih.gov
Table 1: GC-MS/MS Method Parameters for Volatile Phenol (B47542) Analysis
| Parameter | Value |
|---|---|
| Instrument | Gas Chromatograph coupled with a Tandem Mass Spectrometer |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Limit of Detection (LOD) | ≤ 1 ng/mL |
| Limit of Quantification (LOQ) | 1 - 3.3 ng/mL |
Data sourced from a study on volatile phenols in grapes. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
For less volatile or thermally sensitive forms of phenolic compounds, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the methods of choice. These techniques separate compounds based on their partitioning between a stationary phase and a liquid mobile phase. This compound can be analyzed using reverse-phase (RP) HPLC with a straightforward mobile phase, typically consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com
UPLC enhances the performance of HPLC by utilizing columns with smaller particle sizes (typically less than 2 µm), which operates at higher pressures. jpsbr.orgresearchgate.net This results in significantly faster analysis times, improved resolution, and increased sensitivity. jpsbr.orgresearchgate.net For example, the analysis of 4-ethylguaiacol (this compound) and 4-ethylphenol (B45693) in wines has been successfully achieved using HPLC coupled with diode-array detection (DAD) and fluorescence detection, with low limits of detection and quantification. researchgate.net
Table 2: HPLC-DAD-Fluorescence Method for 4-Ethylguaiacol (4-EG) and 4-Ethylphenol (4-EP) | Parameter | 4-EG | 4-EP | | --- | --- | --- | | Detector | DAD | Fluorescence | DAD | Fluorescence | | LOD (µg/L) | 10 | 10 | 10 | 1 | | LOQ (µg/L) | 50 | 50 | 50 | 5 | Data from a study on wine analysis. researchgate.net
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile compounds from a sample's headspace. chromatographyonline.commdpi.com This method involves exposing a fused silica (B1680970) fiber coated with a polymeric stationary phase to the vapor phase above the sample. chromatographyonline.com The adsorbed analytes are then thermally desorbed into the GC injector for analysis. mdpi.com
The efficiency of the HS-SPME process is influenced by several factors, including the type of fiber coating, extraction time, and temperature. mdpi.com For instance, a polydimethylsiloxane (B3030410) (PDMS) fiber has been used for the analysis of volatile compounds in propolis. nih.gov The optimization of parameters is crucial; studies have shown that factors like vial size, sample dilution, and salt concentration can significantly impact the extraction efficiency. mdpi.com This technique is particularly valuable for the analysis of trace levels of volatile phenols in complex matrices like landfill leachate. nih.gov
Advanced hyphenated Mass Spectrometric Approaches
To tackle the complexity of some matrices and to achieve higher resolution and sensitivity, advanced hyphenated mass spectrometric techniques are employed.
Two-Dimensional Gas Chromatography-Quadrupole Mass Spectrometry (GC×GC–qMS) for Enhanced Resolution
Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant increase in separation power compared to conventional one-dimensional GC. copernicus.org In this technique, the effluent from a primary column is sequentially trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. thermofisher.com This results in a two-dimensional chromatogram with greatly enhanced peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single run. copernicus.orggcms.cz
When coupled with a fast-scanning quadrupole mass spectrometer (qMS), GC×GC–qMS becomes a powerful tool for the detailed profiling of complex samples, such as in urinary steroid analysis or plant metabolomics. gcms.czresearchgate.net The structured nature of the resulting chromatograms can help in the identification of classes of compounds. researchgate.net
Ultra Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UPLC-Orbitrap MS) for Non-targeted Analysis
The combination of Ultra-Performance Liquid Chromatography with Orbitrap Mass Spectrometry represents a state-of-the-art platform for non-targeted analysis. The Orbitrap is a high-resolution, accurate-mass (HRAM) analyzer that can provide resolutions of up to 150,000 or higher and mass accuracy in the sub-ppm range. nih.govthermofisher.com
This high resolving power and mass accuracy enable the confident identification of unknown compounds and the elucidation of their elemental composition from their exact mass. thermofisher.comnih.gov UPLC-Orbitrap MS has been used to investigate the profile of phenol glycosides in grape extracts, demonstrating its utility in analyzing precursors of this compound in a complex matrix. nih.gov The combination of the high separation efficiency of UPLC and the exceptional performance of the Orbitrap analyzer makes this a powerful technique for comprehensive sample characterization in fields like metabolomics and food analysis. thermofisher.combirmingham.ac.uk
Method Validation Parameters: Sensitivity, Selectivity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Method validation is a critical process in analytical chemistry that demonstrates the suitability of a particular method for its intended purpose. Key parameters in this validation are sensitivity, selectivity, the limit of detection (LOD), and the limit of quantification (LOQ).
Sensitivity and Selectivity: The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. Selectivity, on the other hand, is the method's capacity to accurately measure the analyte of interest in the presence of other components in the sample matrix. Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are widely employed for the analysis of this compound due to their high separating power, which contributes to excellent selectivity. The choice of detector, for instance, mass spectrometry (MS) or fluorescence detection, can significantly enhance both sensitivity and selectivity.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by an analytical method, though not necessarily quantified with acceptable precision and accuracy. vlaanderen.be The LOQ is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. vlaanderen.be These values are crucial for assessing the applicability of a method for trace-level analysis in environmental and biological monitoring.
Several studies have established the LOD and LOQ for this compound in wine, a complex biological matrix, using various analytical techniques. These values are influenced by the specific instrumentation and sample preparation methods employed.
Interactive Data Table: LOD and LOQ of this compound in Wine by Various Analytical Methods
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-DAD | 10 µg/L | 50 µg/L | cdc.govnih.govresearchgate.net |
| HPLC with Fluorescence Detection | 10 µg/L | 50 µg/L | cdc.govnih.govresearchgate.net |
| LC-MS-MS | 10 µg/L | 50 µg/L | cdc.govnih.govresearchgate.net |
| HPLC-DAD | 8 µg/L | 25 µg/L | matec-conferences.org |
| Headspace Solid-Phase Microextraction (HS-SPME) with GC | 1 µg/L | 5 µg/L | researchgate.netepa.govnih.govresearchgate.net |
In a study utilizing an electrochemical sensor with a fullerene C60-modified screen-printed carbon electrode for the determination of this compound in wine, the capability of detection was reported to be 200 µg/L. nih.gov
For the analysis of a broader range of methoxyphenols, including this compound, in ambient atmospheric particulate matter, a gas chromatographic-mass spectrometric (GC/MS) method was developed. cdc.gov The analytical limit of detection for the methoxyphenols was found to be 0.002 μg/mL, with the limit of quantitation ranging from 0.07 to 0.45 ng/m³ in a 14 m³ air sample. cdc.gov
Application of Analytical Methods in Environmental and Biological Samples (Methodological Focus)
The validated analytical methods for this compound have been applied to various environmental and biological matrices to understand its occurrence and as a potential biomarker.
Environmental Samples:
Atmospheric Particulate Matter: this compound is a known product of biomass combustion, particularly from the pyrolysis of lignin (B12514952). wikipedia.org As such, its presence in atmospheric particulate matter can serve as a tracer for wood smoke. An improved gas chromatographic-mass spectrometric (GC/MS) method has been utilized for the sensitive and reliable determination of methoxyphenols in low-volume ambient particulate matter (PM) samples. cdc.gov This method involves the addition of deuterated standard compounds before extraction to ensure accurate recovery determination. The analysis of ambient PM samples collected in Seattle, WA, using this method, revealed particle-bound methoxyphenol concentrations ranging from less than 0.1 to 22 ng/m³. cdc.gov
Bio-oil: this compound is a significant compound found in bio-oil, which is produced from the pyrolysis of lignocellulosic biomass. wikipedia.org The analytical methods developed for complex matrices can be applied to characterize the composition of bio-oils, which is important for their potential use as biofuels and chemical feedstocks.
Biological Samples:
Wine: A primary application of analytical methods for this compound is in the wine industry. This compound, along with 4-ethylphenol, can be produced by the spoilage yeast Brettanomyces and is responsible for undesirable "Brett character" aromas described as barnyard, spicy, or smoky. matec-conferences.orgnih.gov Concentrations of this compound in wine can range from a few micrograms per liter to several milligrams per liter. nih.gov Various methods, including HPLC-DAD, HPLC-fluorescence, LC-MS-MS, and GC-based techniques, are routinely used for its quantification to monitor wine quality. cdc.govnih.govresearchgate.netresearchgate.netepa.govnih.govresearchgate.netepa.govnih.govresearchgate.net For instance, a stable isotope dilution assay using gas chromatography-mass spectrometry has been developed for the rapid, sensitive, and accurate quantification of this compound in wine. nih.gov
Environmental Fate and Biotransformation of 2 Ethyl 4 Methoxyphenol
Degradation Pathways and Mechanisms
The degradation of 2-Ethyl-4-methoxyphenol in the environment is governed by several key processes, including hydrodeoxygenation, oxidative and photolytic degradation, and microbial biotransformation.
Hydrodeoxygenation (HDO) is a significant process in the upgrading of bio-oils, where oxygen is removed from phenolic compounds like this compound. researchgate.netcore.ac.uk This process typically involves high temperatures and pressures in the presence of a catalyst and hydrogen. core.ac.uk The primary goal of HDO is to increase the fuel quality of bio-oils by reducing their oxygen content. researchgate.net
The HDO of phenolic compounds generally proceeds through a network of parallel and consecutive reactions. For a substituted phenol (B47542) such as this compound, the process can be initiated by two main pathways:
Direct Deoxygenation (DDO): In this pathway, the C-O bonds of the methoxy (B1213986) and hydroxyl groups are cleaved. The direct cleavage of the aryl C-O bond is generally more difficult.
Hydrogenation (HYD): This pathway involves the initial hydrogenation of the aromatic ring, followed by the removal of the oxygen-containing functional groups through dehydration and further hydrogenation.
During the HDO of this compound, a series of reaction intermediates can be expected, analogous to the HDO of similar compounds like guaiacol (B22219). These intermediates may include:
| Intermediate Compound | Formation Pathway |
| Ethylcyclohexane (B155913) | Complete deoxygenation and saturation of the aromatic ring. |
| Ethylbenzene | Removal of both the hydroxyl and methoxy groups. |
| 4-Ethylphenol (B45693) | Demethoxylation of the parent compound. |
| 2-Ethylphenol | Demethoxylation and rearrangement. |
| Cyclohexane | Cleavage of the ethyl group and complete deoxygenation. |
This table is interactive. You can sort and filter the data.
In aquatic environments, this compound can undergo degradation through oxidative and photolytic processes. These processes are often initiated by the formation of highly reactive species, such as hydroxyl radicals (•OH). mdpi.com
Photolytic degradation occurs when the molecule absorbs light energy, leading to its decomposition. The presence of photosensitizers in natural waters can accelerate this process. Oxidative degradation, on the other hand, involves the reaction of the compound with oxidizing agents. In aquatic systems, a key oxidant is the hydroxyl radical, which can be generated through various photochemical processes. mdpi.com
The degradation of phenolic compounds by hydroxyl radicals typically involves the abstraction of a hydrogen atom from the hydroxyl group or the addition of the radical to the aromatic ring. This leads to the formation of phenoxy radicals and hydroxylated derivatives, which are then further transformed into a variety of degradation products. nih.gov
Microbial biotransformation plays a crucial role in the removal of this compound from wastewater treatment systems. Various microorganisms have been shown to degrade alkylphenols. For instance, Pseudomonas putida is known to metabolize 4-ethylphenol through the action of the enzyme 4-ethylphenol methylenehydroxylase (4EPMH). researchgate.net This enzyme hydroxylates the ethyl group, initiating the degradation cascade. researchgate.net
A similar mechanism can be proposed for the microbial degradation of this compound. The initial step would likely involve the enzymatic attack on the ethyl group, leading to the formation of an alcohol. This would be followed by further oxidation and eventual ring cleavage, breaking down the compound into smaller, more biodegradable molecules.
The efficiency of microbial removal in wastewater treatment plants depends on various factors, including the microbial community present, temperature, pH, and the concentration of the compound.
Persistence and Environmental Distribution in Different Media
The persistence of a chemical in the environment is influenced by its degradation kinetics and partitioning behavior. researchgate.net For this compound, its persistence will be determined by the rates of the degradation processes described above.
The environmental distribution of this compound is governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These properties determine whether the compound will preferentially reside in water, soil, or air. defra.gov.uk
Based on the behavior of similar phenolic compounds like 4-nonylphenol, it can be inferred that this compound may partition to sediments and macrophytes in aquatic environments. osti.gov The persistence in these compartments could be significantly longer than in the water column. osti.gov
| Environmental Medium | Expected Persistence | Key Distribution Factors |
| Water | Low to moderate | Photolysis, oxidation, microbial degradation. |
| Soil/Sediment | Moderate to high | Adsorption to organic matter, microbial degradation. |
| Air | Low | Atmospheric oxidation. |
This table is interactive. You can sort and filter the data.
Characterization of Transformation Products and Metabolites
The degradation of this compound results in the formation of various transformation products and metabolites. The nature of these products depends on the specific degradation pathway.
Hydrodeoxygenation: As mentioned earlier, HDO leads to the formation of deoxygenated products such as ethylcyclohexane and ethylbenzene.
Oxidative and Photolytic Degradation: These processes can generate a range of oxygenated products. The initial attack by hydroxyl radicals can lead to the formation of hydroxylated derivatives of this compound. Further oxidation can result in ring-opened products, such as carboxylic acids.
Microbial Biotransformation: The microbial metabolism of this compound is expected to produce a series of intermediate metabolites. Based on the degradation of similar compounds, these could include 1-(2-methoxy-4-hydroxyphenyl)ethanol, followed by further oxidation products. researchgate.net
The identification and characterization of these transformation products are essential for a complete understanding of the environmental fate of this compound, as some of these products may have their own toxicological properties.
Chemical Ecology and Chemosensory Research Involving 2 Ethyl 4 Methoxyphenol
Role as a Semiochemical and Volatile Organic Compound (VOC) in Ecological Interactions
2-Ethyl-4-methoxyphenol, also known as 4-ethylguaiacol, is a volatile organic compound (VOC) that functions as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. In chemical ecology, such compounds are crucial for mediating interactions both within and between species. As a VOC, this compound can travel through the environment, primarily through the air, to reach target organisms and elicit specific behavioral or physiological responses.
Its role as a semiochemical has been noted in the chemical communication systems of various organisms, ranging from insects to mammals. For instance, it has been identified as a pheromone component for the speckled cockroach (Nauphoeta cinerea) and for the North American and Eurasian beavers (Castor canadensis and Castor fiber, respectively). It also acts as a kairomone—a chemical signal that is beneficial to the receiver but not the emitter—for the pineapple sap beetle (Carpophilus humeralis). These interactions underscore the compound's significance in conveying information related to mating, territory marking, and locating food sources within an ecosystem.
Investigations into Insect Chemosensation and Olfactory Receptor Binding
Insect chemosensation is a complex process primarily mediated by olfactory sensory neurons housed in sensilla, which are typically located on the antennae. These neurons express specific olfactory receptors (ORs) that bind to volatile chemical cues like this compound. The binding of a VOC to a receptor protein triggers a nerve impulse, which is then transmitted to the insect's brain and interpreted as a specific odor, leading to a behavioral response. miami.edu
While direct studies pinpointing the exact olfactory receptor that binds to this compound are limited, research on structurally similar phenolic compounds provides significant insight. The insect olfactory system contains a wide array of receptors, each tuned to different chemical structures. Structure-activity studies on analogues of guaiacol (B22219) (2-methoxyphenol) suggest that receptors in insects like the tsetse fly can distinguish subtle differences between these compounds, such as the nature of the alkyl group at the 4-position on the phenol (B47542) ring. 34.250.91 This implies the existence of specific binding sites within the olfactory receptors that are highly sensitive to the size and shape of the molecule, including the ethyl group in this compound. 34.250.91 The high degree of conservation of some olfactory co-receptors (Orco) across different insect species suggests that targeting these receptors could be a strategy for developing broad-spectrum repellents. miami.edu
Behavioral Responses Elicited in Organisms (e.g., Repellency, Attraction)
The behavioral responses to this compound vary significantly among different species, demonstrating its diverse ecological roles. The compound can act as either an attractant or a repellent depending on the organism and the context.
In a notable study on savannah tsetse flies (Glossina morsitans morsitans), this compound was investigated as a potential repellent. 34.250.91 In a two-choice wind tunnel bioassay, it was tested alongside several other analogues of guaiacol, a known mild tsetse repellent. The results indicated that while the 4-methyl substituted analogue (4-methylguaiacol) showed significantly enhanced repellency compared to the parent compound, this compound (4-ethylguaiacol) did not elicit a significant repellent effect in this specific experimental setup. 34.250.91 This highlights the specificity of the chemosensory system of the tsetse fly.
Conversely, for other species, the compound is an attractant. As a pheromone component in the speckled cockroach and beavers, it plays a role in attracting mates or signaling presence. For the pineapple sap beetle, it functions as a kairomone, indicating a potential food source and attracting the insect.
Structure-Activity Relationships in Chemosensory Mechanisms
The study of structure-activity relationships is crucial for understanding how minor changes in a molecule's chemical structure can dramatically alter its biological effect. Research on guaiacol and its derivatives in tsetse flies provides a clear example of this principle. 34.250.91researchgate.net By comparing the behavioral responses to guaiacol and its analogues with different substituents at the 4-position of the phenolic ring, scientists can infer the structural requirements for eliciting a repellent response.
A key study compared the repellency of several guaiacol analogues against tsetse flies. 34.250.91 The findings demonstrated that the nature of the alkyl group at the 4-position is a critical determinant of repellent activity.
| Compound | Structure | Observed Repellent Effect on Tsetse Flies (G. m. morsitans) | Reference |
|---|---|---|---|
| Guaiacol (Parent Compound) | 2-methoxyphenol | Mild repellent | 34.250.91 |
| 4-Methylguaiacol | 2-methoxy-4-methylphenol | Strong repellent; significantly more active than guaiacol | 34.250.91 |
| This compound (4-Ethylguaiacol) | 2-methoxy-4-ethylphenol | No significant repellent effect observed in wind-tunnel assay | 34.250.91 |
| Eugenol (4-Allylguaiacol) | 4-allyl-2-methoxyphenol | No significant repellent effect observed in wind-tunnel assay | 34.250.91 |
This comparative analysis reveals that for savannah tsetse flies, a methyl group at the 4-position enhances repellency, while a larger ethyl group or an allyl group at the same position abolishes this significant repellent effect. 34.250.91 This suggests that the corresponding olfactory receptor has a binding pocket with specific steric constraints, accommodating a methyl group more effectively than larger substituents to trigger the repellent behavioral pathway.
Contribution to Aroma Profiles in Food Science (Analytical Perspective)
From an analytical perspective, this compound is a well-documented aroma compound found in a variety of foods and beverages. foodb.ca Its presence is often linked to fermentation processes, particularly by yeasts of the genus Brettanomyces, or to the thermal degradation of lignin (B12514952) present in wood. wikipedia.org
In the context of winemaking, this compound is a key phenolic compound that can significantly influence the wine's bouquet. When present in concentrations above its sensory threshold (approximately 600 µg/L), it can impart aromas described as spicy, smoky, clove-like, or even bacon-like. wikipedia.org While these notes can be considered desirable in some wines, adding to their complexity, high concentrations are often associated with wine spoilage by Brettanomyces yeast, leading to a defect known as "Brett character". researchgate.netnih.gov Analytical methods like gas chromatography-mass spectrometry (GC-MS) are used to quantify its levels for quality control in the wine industry. nih.govresearchgate.net
Beyond wine, this compound has been identified in other products such as beer, coffee, and certain teas, and is also used as a flavoring agent in the food industry. foodb.caforeverest.net
| Food/Beverage | Associated Aroma Descriptors | Typical Origin | Reference |
|---|---|---|---|
| Red Wine | Spicy, smoky, clove, bacon, medicinal, barnyard (at high conc.) | Metabolism of ferulic acid by Brettanomyces yeast; barrel aging | wikipedia.orgnih.gov |
| Beer | Clove, phenolic | Metabolism by certain yeast strains (e.g., Brettanomyces) | wikipedia.org |
| Coffee | Phenolic, smoky | Roasting process | foodb.ca |
| Soy Sauce | Condimental, soy scent | Used as a flavoring and preservative agent | foreverest.net |
Further Theoretical and Mechanistic Research Directions for 2 Ethyl 4 Methoxyphenol
In-depth Molecular Dynamics Simulations for Conformational Analysis and Binding
While experimental data on the specific conformational landscape of 2-Ethyl-4-methoxyphenol is limited, computational methods such as molecular dynamics (MD) simulations offer a powerful avenue for exploration. nih.gov Such simulations can provide a detailed, atomistic view of the molecule's flexibility and preferred shapes in various environments. By modeling the interactions between this compound and its surroundings (e.g., water, lipids, or protein binding pockets), researchers can predict its dynamic behavior.
Future research should focus on performing extensive MD simulations to map the potential energy surface of this compound. This would reveal the relative energies of different conformers and the barriers to their interconversion. These simulations could be extended to investigate its binding affinity and mechanisms with biologically relevant macromolecules. For instance, understanding its interaction with enzymes or receptors at a molecular level could provide insights into its biological activities. A study on a related compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), utilized density functional theory (DFT) to determine its most stable conformer, highlighting the utility of computational approaches in this area. nih.govresearchgate.net
Interactive Table: Potential Research Parameters for Molecular Dynamics Simulations of this compound
| Parameter | Description | Potential Insights |
|---|---|---|
| Solvent Environment | Simulations in water, ethanol (B145695), and lipid bilayers. | Understanding of solubility, membrane permeability, and environmental distribution. |
| Temperature and Pressure | Varying conditions to mimic physiological and industrial settings. | Assessment of conformational stability under different conditions. |
| Binding Partners | Docking and simulation with enzymes (e.g., peroxidases, cytochrome P450s) and receptors. | Elucidation of potential biological targets and mechanisms of action. |
| Force Field Selection | Comparison of different force fields to ensure accuracy of the simulations. | Validation of the computational model and reliability of the results. |
Advanced Spectroscopic Investigations (e.g., ECD, Raman) for Chiroptical Properties
Advanced spectroscopic techniques are essential for a deeper understanding of the structural and electronic properties of this compound. While standard spectroscopic data exists, more sophisticated methods can provide unique insights.
Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for studying chiral molecules. acs.orgchemrxiv.orgencyclopedia.pub Although this compound itself is not chiral, it can interact with chiral environments, such as proteins or cyclodextrins, which could induce a CD signal. Future research could explore the use of ECD to study the binding of this compound to chiral macromolecules, providing information on the binding geometry and stoichiometry.
Raman Spectroscopy: Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification and structural analysis. nih.gov Studies on guaiacol (B22219), a related compound, have utilized Raman spectroscopy to characterize its structure and interactions. mdpi.comchemicalbook.commdpi.com Future research on this compound could employ advanced Raman techniques, such as Resonance Raman or Surface-Enhanced Raman Spectroscopy (SERS), to probe its electronic structure and its behavior in complex environments with high sensitivity.
Interactive Table: Potential Advanced Spectroscopic Studies on this compound
| Spectroscopic Technique | Research Focus | Potential Findings |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Induced CD upon binding to chiral hosts (e.g., proteins, DNA). | Information on binding modes and the chiral environment of the binding site. |
| Raman Spectroscopy | Vibrational mode analysis in different solvents and upon interaction with other molecules. | Detailed structural information and insights into intermolecular interactions. |
| Resonance Raman Spectroscopy | Selective enhancement of vibrational modes associated with electronic transitions. | Probing specific parts of the molecule involved in electronic excitation. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Adsorption and interaction with metallic nanoparticles. | Ultrasensitive detection and characterization of the molecule at surfaces. |
Development of Novel Biosynthetic Pathways through Synthetic Biology Approaches
The production of this compound is currently associated with the metabolism of certain microorganisms, such as the yeast Brettanomyces, in wine and beer. researchgate.netwikipedia.org This natural production often leads to undesirable flavors. Synthetic biology offers the potential to engineer microorganisms for the controlled and efficient production of this compound, potentially for applications in other industries.
Future research in this area should focus on designing and constructing novel biosynthetic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This could involve the heterologous expression of enzymes capable of converting readily available precursors, such as ferulic acid or other phenylpropanoids, into this compound. Metabolic engineering strategies could then be employed to optimize the flux through these pathways and increase product titers. nih.gov For example, engineering pathways for the production of phenol (B47542) in E. coli has demonstrated the feasibility of using synthetic biology for the production of specific phenolic compounds. mdpi.com
Interactive Table: Potential Strategies for the Biosynthesis of this compound
| Approach | Description | Key Considerations |
|---|---|---|
| Pathway Design | Identification and assembly of genes encoding enzymes for the conversion of a precursor to this compound. | Enzyme kinetics, substrate specificity, and cofactor requirements. |
| Host Selection | Choosing a suitable microbial chassis (E. coli, S. cerevisiae) for heterologous expression. | Host metabolism, tolerance to the product, and genetic tractability. |
| Metabolic Engineering | Optimization of precursor supply and redirection of metabolic flux towards the desired product. | Deletion of competing pathways and overexpression of rate-limiting enzymes. |
| Fermentation Optimization | Development of optimal culture conditions to maximize production. | Media composition, temperature, pH, and aeration. |
Exploration of its Role in Complex Biological Systems via Omics Technologies
Proteomics: By analyzing changes in the proteome of cells or organisms exposed to this compound, researchers can identify proteins and pathways that are affected. A study on the related compound 2-methoxy-1,4-naphthoquinone (B1202248) demonstrated the power of proteomics in elucidating its anti-metastatic effects. nih.gov A similar approach for this compound could reveal its molecular targets and mechanisms of action.
Metabolomics and Lipidomics: These approaches can reveal changes in the metabolic and lipid profiles of biological systems in response to this compound. This could provide insights into its effects on cellular metabolism, signaling pathways, and membrane composition. The Human Metabolome Database and Yeast Metabolome Database list 4-Ethyl-2-methoxyphenol (B121337), indicating its presence in biological systems and its potential as a biomarker. ymdb.cahmdb.ca
Interactive Table: Potential Omics Studies on this compound
| Omics Technology | Research Question | Potential Outcomes |
|---|---|---|
| Proteomics | What proteins are differentially expressed in cells treated with this compound? | Identification of protein targets and affected cellular pathways. |
| Metabolomics | How does this compound alter the cellular metabolome? | Understanding of its impact on metabolic pathways and cellular energy status. |
| Lipidomics | Does this compound affect the lipid composition of cell membranes? | Insights into its effects on membrane structure, fluidity, and signaling. |
| Transcriptomics | Which genes are up- or down-regulated in response to this compound? | Elucidation of the genetic and regulatory networks influenced by the compound. |
Comparative Mechanistic Studies with Analogues of Phenolic Structure
To better understand the unique properties of this compound, comparative studies with structurally related phenolic compounds are crucial. By systematically varying the substituents on the phenol ring, researchers can establish structure-activity relationships (SARs). nih.govresearchgate.netnih.govmdpi.comresearchgate.net
Future mechanistic studies should investigate how the ethyl and methoxy (B1213986) groups in this compound influence its chemical reactivity, antioxidant potential, and biological activity compared to other phenols like guaiacol, phenol, and 4-ethylphenol (B45693). For example, studies on the oxidation of substituted phenols have provided insights into the role of different functional groups in their reaction mechanisms. acs.org Investigating the reaction of this compound with reactive oxygen species and comparing the products and kinetics with those of its analogues would be highly informative. A study on the peroxidase oxidation of related phenols has already demonstrated the formation of free radical intermediates. researchgate.net
Interactive Table: Potential Comparative Studies with Phenolic Analogues
| Analogue Compound | Property to Compare | Rationale |
|---|---|---|
| Guaiacol (2-methoxyphenol) | Effect of the 4-ethyl group. | To understand the influence of the alkyl substituent on reactivity and biological activity. |
| 4-Ethylphenol | Effect of the 2-methoxy group. | To determine the role of the methoxy group in modulating the electronic and steric properties. |
| Phenol | Combined effect of the 2-methoxy and 4-ethyl groups. | To establish the overall impact of substitution on the phenolic core. |
| Syringol (2,6-dimethoxyphenol) | Influence of an additional methoxy group. | To explore the effect of increased electron-donating character on the phenol ring. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethyl-4-methoxyphenol, and how can purity be optimized?
- Methodology : Two primary methods are documented:
Hydrogenation of vanillin : Catalytic hydrogenation using palladium or nickel catalysts under controlled pressure (e.g., 1–5 bar H₂) yields this compound. Post-reaction purification via vacuum distillation or recrystallization (e.g., using ethanol/water mixtures) removes residual vanillin and byproducts .
Methylation of catechol derivatives : Reaction of 4-ethylcatechol with dimethyl sulfate in alkaline conditions introduces the methoxy group. Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purity ≥98% is achievable with iterative crystallization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Category 2A eye irritant) .
- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to potential environmental toxicity .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate HOMO-LUMO gaps to assess reactivity.
- Correlation Energy Analysis : Apply Colle-Salvetti-type formulas to model electron correlation effects, validated against experimental UV-Vis or NMR data .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodology :
- X-ray Crystallography : Use SHELX programs for structure solution and refinement. ORTEP-3 or WinGX suites visualize thermal ellipsoids and hydrogen-bonding networks .
- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST Standard Reference Database 69 to confirm molecular ions (e.g., m/z 152 for [M+H]⁺) .
Q. How do structural modifications influence the biological activity of this compound analogs?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., halogenation at the ethyl group or methoxy substitution). Test antimicrobial efficacy via MIC assays against Gram-positive bacteria.
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., tyrosinase) using AutoDock Vina. Correlate docking scores with experimental IC₅₀ values .
Q. What environmental impact assessments are recommended for this compound?
- Methodology :
- Biodegradability Testing : Conduct OECD 301F assays to measure microbial degradation rates in aqueous systems.
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (OECD 201) to assess aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
